

Application Notes and Protocols: Recombinant Expression of Jingzhaotoxin-III in E. coli

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Compound of Interest		
Compound Name:	jingzhaotoxin-III	
Cat. No.:	B612406	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jingzhaotoxin-III (JZTX-III) is a 36-residue peptide cardiotoxin originally isolated from the venom of the Chinese tarantula Chilobrachys jingzhao.[1][2][3] It is a promising candidate for drug development due to its specific inhibitory effects on the human voltage-gated potassium channel subtype hKv2.1 and the sodium channel subtype hNav1.5, which are predominantly expressed in cardiac myocytes.[1][2][3] Natural extraction from venom yields insufficient quantities for extensive research and clinical applications, making recombinant expression a critical alternative.[1][2][3] This document outlines a detailed protocol for the efficient expression and purification of bioactive recombinant Jingzhaotoxin-III (rJZTX-III) in Escherichia coli.

The expression of disulfide-bond-rich peptides like JZTX-III in the reducing cytoplasmic environment of typical E. coli strains like BL21 (DE3) is often challenging, leading to misfolding and aggregation.[1][4] To overcome this, the use of specialized strains such as SHuffle T7 Express, which has a more oxidizing cytoplasm, is recommended to facilitate correct disulfide bond formation.[1][3] Furthermore, the utilization of a fusion tag, such as Small Ubiquitin-like Modifier (SUMO), can enhance protein solubility and expression.

Data Presentation



A summary of the quantitative data for the recombinant expression of JZTX-III in E. coli is presented below.

Parameter	Value	Reference
Expression System	Galactose auto-induction system	[1][2][3]
Host Strain	E. coli SHuffle T7 Express	[1][2][3]
Expression Vector	pWS-SUMO-JZTX-III	[1]
Fusion Tag	His6-SUMO	[1]
Purification Method	Ni-NTA Affinity Chromatography	[1][2][3]
Final Yield	12.1 mg/L of purified bioactive	[1][2][3]
Bioactivity (IC50)	348 nM (on hNav1.5 channels)	

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the recombinant expression and purification of JZTX-III.

Construction of the Expression Vector (pWS-SUMO-JZTX-III)

- Gene Synthesis and Cloning: The gene sequence encoding **Jingzhaotoxin-III** is synthesized with codon optimization for E. coli expression. The synthesized gene is then cloned into a suitable expression vector, such as pWS, containing a His6-SUMO fusion tag upstream of the multiple cloning site. A terminal codon should be included at the 3'-end of the JZTX-III gene.[3]
- Vector Verification: The integrity of the final recombinant plasmid (pWS-SUMO-JZTX-III) is confirmed by DNA sequencing.[3]



Transformation of E. coli

- Host Strain: The chemically competent E. coli SHuffle T7 Express cells are used for transformation.[1]
- Transformation Protocol:
 - Thaw a 50 μL aliquot of competent cells on ice.
 - Add 1-5 μL of the pWS-SUMO-JZTX-III plasmid to the cells.
 - Incubate on ice for 30 minutes.
 - Heat-shock the cells at 42°C for 45-90 seconds.
 - Immediately transfer the tube back to ice for 2 minutes.
 - Add 250-950 μL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.
 - Plate the transformed cells on a Luria-Bertani (LB) agar plate containing the appropriate antibiotic for selection.
 - Incubate the plate overnight at 30°C.[1]

Expression of Recombinant JZTX-III

- Starter Culture: Inoculate a single colony of the transformed E. coli SHuffle T7 Express into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 30°C with shaking at 220 rpm.
- Auto-induction:
 - Inoculate a larger volume of ZYM-505 auto-induction medium with the overnight starter culture (e.g., at a 1:100 ratio).[1][3]
 - The ZYM-505 medium consists of 1% N-Z-amine AS, 0.5% yeast extract, 25 mmol/L Na2HPO4, 25 mmol/L KH2PO4, 50 mmol/L NH4Cl, 5 mmol/L Na2SO4, 2 mmol/L MgSO4, 0.5% glycerol, and 0.05% glucose.[3]



- Incubate the culture at 30°C with vigorous shaking (220 r/min).[1]
- Monitor cell growth by measuring the optical density at 600 nm (OD600).
- Harvest the cells when the OD600 stops increasing, typically by centrifugation.

Cell Lysis and Purification

- Cell Lysis:
 - Resuspend the cell pellet in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors).
 - Lyse the cells by sonication or using a French press.
 - Clarify the lysate by centrifugation to remove cell debris.
- In situ Purification using Ni-NTA Affinity Chromatography:
 - Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with binding buffer.
 [1]
 - Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
 - Elute the His6-SUMO-JZTX-III fusion protein with an elution buffer containing a high concentration of imidazole.
 - Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the fusion protein.

Cleavage of the Fusion Tag and Final Purification

- SUMO Protease Cleavage:
 - Suspend the Ni-NTA resin with the bound fusion protein in a protease buffer.[1][3]
 - Add SUMO protease to a final concentration of 20 U/mg of fusion protein.[1][3]



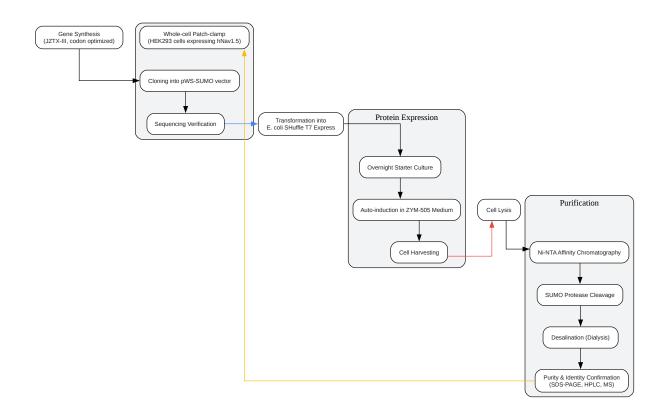
- Incubate the cleavage reaction overnight at 30°C with shaking.[1][3]
- Separate the cleaved rJZTX-III from the His6-SUMO tag and the protease by centrifugation, as the tag and protease will remain bound to the Ni-NTA resin.[1]
- Desalination:
 - Collect the supernatant containing the rJZTX-III.
 - Desalt the sample by dialysis overnight against a suitable buffer using a 1 kDa molecular weight cutoff dialysis tube.[1][3]
- Purity and Identity Confirmation:
 - Assess the purity of the final rJZTX-III by SDS-PAGE and reverse-phase highperformance liquid chromatography (RP-HPLC).
 - Confirm the molecular weight of the purified protein by mass spectrometry.

Bioactivity Assay

- Whole-cell Patch-clamp Experiments:
 - The biological activity of the purified rJZTX-III can be assessed by its ability to inhibit the hNav1.5 sodium channel.
 - Transfect human embryonic kidney 293 (HEK293) cells with a plasmid encoding the hNav1.5 channel.[1]
 - Perform whole-cell patch-clamp recordings on the transfected cells 36-72 hours posttransfection.[1]
 - Apply different concentrations of the purified rJZTX-III to the cells and measure the inhibition of the sodium current to determine the IC50 value.

Visualizations Experimental Workflow





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Caption: Workflow for recombinant expression and purification of JZTX-III.



Key Steps and Logical Relationships



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Caption: Logical flow of key stages in rJZTX-III production.

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